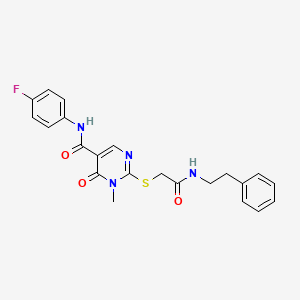
N-(4-fluorophenyl)-1-methyl-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a pyrimidine ring, and an amide group. These functional groups could potentially contribute to the compound’s reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrimidine ring. The presence of the fluorine atom could potentially influence the electronic properties of the molecule, while the amide group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide group could potentially undergo hydrolysis, while the fluorophenyl group could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by the presence of the various functional groups. For example, the amide group could enhance the compound’s solubility in water, while the fluorophenyl group could increase its lipophilicity .Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
One avenue of research focuses on the synthesis of related carboxamide derivatives and their evaluation for cytotoxic activities. For example, derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which share structural similarities with the specified compound, have been synthesized and tested for their growth inhibitory properties against cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma (LLTC). Notably, compounds bearing diverse substituents have demonstrated potent cytotoxicity, with some achieving IC50 values <10 nM, highlighting the potential of these derivatives in cancer therapy (Deady et al., 2005).
Antimicrobial and Enzyme Assay
Another research domain is the synthesis of novel derivatives with antimicrobial properties. Studies have reported the efficient synthesis of compounds bearing a fluoro group on their structures, exhibiting potent antibacterial activity. Moreover, enzyme assay studies suggest the mode of action of these compounds, further supported by molecular docking studies to predict binding interactions. Notably, some synthesized compounds have shown good oral drug-like properties, suggesting their potential as oral drug candidates. The antimicrobial selectivity and safety of these compounds have been confirmed through cytotoxicity testing against human cancer cell lines, indicating their non-toxic nature (Tiwari et al., 2018).
Mecanismo De Acción
Action Environment
Environmental factors play a role:
- How does pH affect its stability or activity? Does heat impact its efficacy? Is it photodegradable?
Remember, this compound dances with mystery, but scientific curiosity keeps us moving forward. 🧪🔬
References:
- Kashyap, S. J., et al. (2012). Thiazoles: having diverse biological activities. Medicinal Chemistry Research, 21(12), 2123–2132
- Title compound: N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. Molecules, 23(1), M975
- Compound information: N-(2-FLUOROPHENYL)-2-[(3Z)-2-OXO-3-(4-OXO-3-PENTYL-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETAMIDE
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-1-methyl-6-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S/c1-27-21(30)18(20(29)26-17-9-7-16(23)8-10-17)13-25-22(27)31-14-19(28)24-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12,14H2,1H3,(H,24,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINGGQOUJFWGCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)NCCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

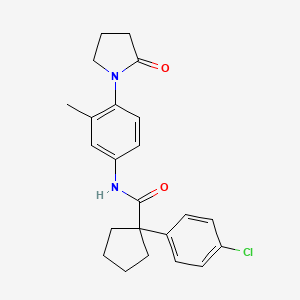
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-butylcyclohexanecarboxamide](/img/structure/B2547086.png)

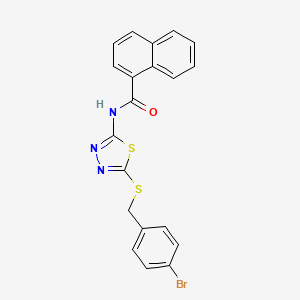
![Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine](/img/structure/B2547090.png)
![N-cyclopentyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2547091.png)
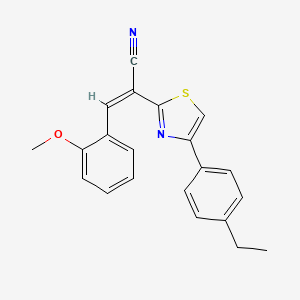
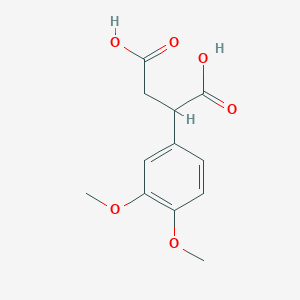
![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2547095.png)
![2-[[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2547097.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2547100.png)

![N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547104.png)
